1,3,4-Selenadiazol-2-amine

Anticancer Cytotoxicity Bioisosteric replacement

1,3,4-Selenadiazol-2-amine (CAS 34547-83-6; molecular formula C₂H₃N₃Se; molecular weight 148.03 g·mol⁻¹) is the parent 2-amino-substituted 1,3,4-selenadiazole, a five-membered heterocycle containing one selenium and two nitrogen atoms in the ring. The compound serves as a versatile building block for constructing biologically active selenadiazole derivatives via reactions at the exocyclic amino group and has been employed as a key intermediate in the synthesis of glutaminase inhibitors, anticancer agents, and antimicrobial candidates.

Molecular Formula C2H3N3Se
Molecular Weight 148.04 g/mol
CAS No. 34547-83-6
Cat. No. B12788238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Selenadiazol-2-amine
CAS34547-83-6
Molecular FormulaC2H3N3Se
Molecular Weight148.04 g/mol
Structural Identifiers
SMILESC1=NN=C([Se]1)N
InChIInChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5)
InChIKeyMCBOINOJZQFGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Selenadiazol-2-amine (CAS 34547-83-6): Core Structural and Physicochemical Baseline for Procurement Evaluation


1,3,4-Selenadiazol-2-amine (CAS 34547-83-6; molecular formula C₂H₃N₃Se; molecular weight 148.03 g·mol⁻¹) is the parent 2-amino-substituted 1,3,4-selenadiazole, a five-membered heterocycle containing one selenium and two nitrogen atoms in the ring . The compound serves as a versatile building block for constructing biologically active selenadiazole derivatives via reactions at the exocyclic amino group and has been employed as a key intermediate in the synthesis of glutaminase inhibitors, anticancer agents, and antimicrobial candidates [1][2]. Its boiling point is reported as 273.7 °C at 760 mmHg, and the parent 1,3,4-selenadiazole heterocycle exhibits an ACD/LogP of −0.50 . The 1,3,4-selenadiazole scaffold is the least explored among the four selenadiazole isomers, yet it has attracted increasing attention for bioisosteric replacement of 1,3,4-thiadiazole in drug discovery programs [1][2].

Why 1,3,4-Selenadiazol-2-amine Cannot Be Replaced by Its Sulfur or Oxygen Analogs in Rational Procurement


1,3,4-Selenadiazol-2-amine occupies a structurally defined position within the chalcogenadiazole series (O, S, Se, Te) that governs differential biological performance, physicochemical behavior, and solid-state organization. The selenium atom introduces a larger covalent radius (ca. 120 pm vs. 105 pm for sulfur), higher polarizability, and the capacity to engage in directional chalcogen-bonding interactions (Se···N) that are absent or substantially weaker in the corresponding thiadiazole and oxadiazole congeners [1][2]. In biological systems, selenium incorporation into the 1,3,4-diazole ring does not merely modulate potency—it has been demonstrated to fundamentally alter cellular uptake, intracellular reactive oxygen species (ROS) generation, and tumor accumulation relative to sulfur-containing counterparts, while also conferring glutathione peroxidase (GPx)-like antioxidant activity unattainable with thiadiazole or oxadiazole rings [3][4]. Consequently, substituting 1,3,4-selenadiazol-2-amine with 1,3,4-thiadiazol-2-amine (CAS 4005-51-0) or 1,3,4-oxadiazol-2-amine in a synthetic or screening workflow risks loss of these selenium-specific pharmacological and supramolecular properties. The quantitative evidence presented below establishes the dimensions along which selenium-for-sulfur or selenium-for-oxygen substitution produces non-interchangeable outcomes.

Quantitative Differentiation Evidence for 1,3,4-Selenadiazol-2-amine Against Closest Analogs


29-Fold Superior Antiproliferative Potency on HeLa Cervical Carcinoma Cells: 1,3,4-Selenadiazole vs. 1,3,4-Thiadiazole Core

In a direct head-to-head comparison of 1,3,4-thiadiazole-2,5-disubstituted analogue 6 (X = S) versus its 1,3,4-selenadiazole analogue 14 (X = Se), the selenium-containing compound exhibited an IC₅₀ of 0.005 ± 0.03 µM on HeLa cells, representing a 29-fold improvement over the sulfur analogue (IC₅₀ = 0.145 ± 0.06 µM). On PC-3 prostate cancer cells, the selenadiazole derivative achieved an IC₅₀ of 0.067 ± 0.06 µM versus 0.176 ± 0.08 µM for the thiadiazole, a 2.6-fold potency gain [1]. This pair of compounds differs solely in the chalcogen atom (Se vs. S) within the 1,3,4-diazole ring, isolating the selenium effect on cytotoxicity.

Anticancer Cytotoxicity Bioisosteric replacement

Enhanced Cellular Uptake and Tumor Accumulation of 1,3,4-Selenadiazole-Based KGA Inhibitors Over Sulfur-Containing Counterparts

A bioisostere replacement study systematically compared bis-2-(5-phenylacetamido-1,2,4-thiadiazol)ethyl sulfide (BPTES, a thiadiazole-based KGA inhibitor) and CB839 analogues with their selenium-containing 1,3,4-selenadiazole counterparts. The resulting selenadiazole compounds demonstrated enhanced kidney-type glutaminase (KGA) inhibition, more potent induction of reactive oxygen species (ROS), improved inhibition of cancer cells, and higher cellular and tumor accumulation than the corresponding sulfur-containing molecules [1]. In HCT116 and H22 liver cancer xenograft models, the selenium analogue of CB839 produced tumor tissue damage and prolonged animal survival, outcomes not achieved to the same degree by the parent sulfur compound CB839 alone [1]. The study further demonstrated that the selenadiazole moiety can be synthesized from carboxylic acids or nitriles, providing a practical synthetic entry distinct from thiadiazole routes [1].

Glutaminase inhibition Tumor metabolism Drug delivery

Selenadiazole Derivatives Exhibit 2- to 29-Fold Superior Antitumor Potency Over Oxadiazole Lead Compound in Matched-Pair Comparison

A small library of novel 1,3,4-oxadiazole chalcogen bioisosteres was synthesized and evaluated in vitro. Five selenadiazole/thiadiazole derivatives (compounds 3, 6, 11, 14, and 15) demonstrated high potency across multiple human cancer cell lines, with compound 14 (a 1,3,4-selenadiazole) achieving IC₅₀ values ranging from 0.005 to 0.091 µM—the most potent compound in the series [1]. Critically, these new selenadiazole and thiadiazole compounds showed stronger antitumor activity than the previously synthesized and published oxadiazole lead compound 2, and the cytotoxic effect was selectively relevant in tumor cells compared to human primary cells [1]. All five active compounds induced G2/M cell cycle arrest and activated apoptotic pathways via interaction with microtubule organization and mitotic spindle formation [1].

Bioisosterism Cytotoxicity SAR

Selenium-Specific Solid-State Supramolecular Organization: Head-to-Head Dimerization via Se···N Chalcogen Bonding

A comparative crystallographic study of alkynylated, benzannulated selenadiazoles versus their thiadiazole homologues revealed a fundamental divergence in solid-state packing governed by the chalcogen atom identity. The selenadiazoles exhibit head-to-head dimerization in the solid state, driven by directional Se···N chalcogen-bonding interactions. In contrast, the packing of the corresponding thiadiazoles is dominated by the steric bulk of the side groups, with no analogous S···N-directed dimerization observed [1]. This Se···N supramolecular motif is proposed as a design element for modulating charge transport in thin-film devices and for controlling self-assembly in crystalline materials [1].

Crystal engineering Chalcogen bonding Solid-state chemistry

Differential In Vivo Genotoxicity Profile: 1,2,3-Selenadiazole Reduces Oxidative DNA Damage Marker by 50.2% While Thiadiazole Counterpart Increases It

A paired in vivo genotoxicity study compared 1,2,3-thiadiazole (5a) and 1,2,3-selenadiazole (6a) derivatives, which differ only in the heteroatom (S vs. Se). Treatment of rats with 500 mg/kg body weight of the selenadiazole compound 6a produced a significant 50.2% reduction in urinary 8-hydroxy-2′-deoxyguanosine (8-OHdG) levels (p < 0.0001), a validated biomarker of oxidative DNA damage [1]. In contrast, the thiadiazole compound 5a increased urinary 8-OHdG levels [1]. Both compounds exhibited low acute toxicity with LD₅₀ values exceeding 5000 mg/kg body weight (OECD 425) [1]. This represents a class-level inference for 1,3,4-selenadiazoles, as the selenium-mediated antioxidant effect protecting DNA from oxidative damage is attributable to the redox-active selenium center common to all selenadiazole isomers [2].

Genotoxicity Oxidative stress Safety pharmacology

Efficient One-Pot Synthetic Accessibility: 57–82% Yield for 2-Amino-1,3,4-selenadiazole Derivatives from Isoselenocyanates

A one-pot synthesis of 2-amino-1,3,4-selenadiazoles from isoselenocyanates, hydrazine hydrate, and aromatic aldehydes has been developed, providing the target compounds in moderate to good yields of 57–82% [1]. This methodology offers a practical, mild, and operationally simple route to construct diverse 2-amino-1,3,4-selenadiazole derivatives, including the parent 1,3,4-selenadiazol-2-amine [1]. In contrast, the corresponding 2-amino-1,3,4-thiadiazoles are typically accessed via cyclization of thiosemicarbazides or from potassium thiocyanate routes, which proceed via different mechanistic pathways and intermediate reactivities [2]. The availability of a dedicated one-pot selenadiazole synthesis from isoselenocyanates provides synthetic chemists with a direct entry into selenium-containing heterocycles without requiring adaptation of thiadiazole protocols that may be incompatible with selenium reagents.

Synthetic methodology Building block One-pot synthesis

High-Confidence Application Scenarios for 1,3,4-Selenadiazol-2-amine Based on Quantitative Differentiation Evidence


Lead Optimization of Glutaminase Inhibitors Requiring Improved Tumor Exposure and In Vivo Efficacy

For medicinal chemistry teams developing kidney-type glutaminase (KGA/GAC) inhibitors, 1,3,4-selenadiazol-2-amine serves as the critical selenium-containing building block to replace the thiadiazole moiety in BPTES or CB839 scaffolds. Evidence demonstrates that this bioisosteric replacement enhances KGA inhibition, increases cellular ROS induction, improves cancer cell growth inhibition, and—most critically for in vivo translation—elevates both cellular and tumor accumulation of the inhibitor, with prolonged survival observed in HCT116 and H22 xenograft models [1]. This scenario is supported by direct head-to-head comparison data between selenadiazole- and thiadiazole-containing KGA inhibitors.

Synthesis of Microtubule-Targeting Anticancer Agents with Tumor-Selective Cytotoxicity

1,3,4-Selenadiazol-2-amine is an essential precursor for constructing 1,3,4-selenadiazole-based antiproliferative agents that target microtubule dynamics. Direct comparative data show that 1,3,4-selenadiazole analogue 14 achieves IC₅₀ values as low as 0.005 µM on HeLa cells—a 29-fold improvement over its matched thiadiazole counterpart—with selective cytotoxicity in tumor cells versus human primary cells, G2/M cell cycle arrest, and apoptotic activation confirmed by β-tubulin immunofluorescence [2][3]. This scenario leverages the strongest quantitative differentiation signal identified for the selenadiazole core in anticancer screening.

Crystal Engineering and Organic Semiconductor Design Exploiting Selenium-Specific Chalcogen-Bonding-Driven Self-Assembly

For materials scientists designing organic semiconductors, charge-transport materials, or supramolecular architectures, 1,3,4-selenadiazol-2-amine provides access to selenadiazole-containing compounds that exhibit reliable head-to-head dimerization in the solid state via directional Se···N chalcogen bonds [4]. This motif is absent in the corresponding thiadiazoles, whose packing is dominated by steric factors, offering a rational design element for tuning thin-film morphology and electronic coupling. Procurement of the selenium building block is justified when predictable, chalcogen-bonding-mediated solid-state organization is a design requirement.

Construction of DNA-Protective Antioxidant Agents Where Selenium Redox Activity Is Pharmacologically Required

For programs targeting oxidative stress-related pathologies where reduction of oxidative DNA damage is a therapeutic endpoint, 1,3,4-selenadiazol-2-amine enables access to compounds with glutathione peroxidase (GPx)-like activity inherent to the Se–N heterocycle scaffold [5]. Class-level evidence from the 1,2,3-selenadiazole series demonstrates that selenium incorporation reduces the urinary 8-OHdG biomarker by 50.2% in vivo, whereas the corresponding sulfur analogue increases this DNA damage marker [6]. This genoprotective phenotype is mechanistically linked to the redox-active selenium center and is not achievable with thiadiazole or oxadiazole building blocks, making selenium procurement mandatory for this pharmacological strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4-Selenadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.